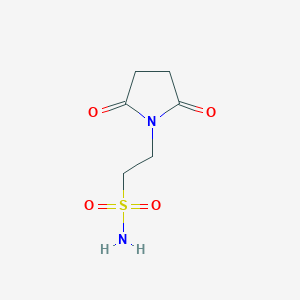
5-(1H-pyrazol-1-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-pyrazol-1-yl)pentanenitrile is an organic compound featuring a pyrazole ring attached to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)pentanenitrile typically involves the reaction of 1H-pyrazole with 5-bromopentanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(1H-pyrazol-1-yl)pentanenitrile is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be screened for antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for drug development. The pyrazole ring is a common pharmacophore in many bioactive molecules, making this compound a valuable starting point for drug design.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as additives in various formulations.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-yl)pentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-1-yl)butanenitrile: Similar structure but with a shorter carbon chain.
5-(1H-pyrazol-1-yl)hexanenitrile: Similar structure but with a longer carbon chain.
1-(4-cyanobutyl)-1H-pyrazole: Similar structure but with the nitrile group attached to a different position on the carbon chain.
Uniqueness
5-(1H-pyrazol-1-yl)pentanenitrile is unique due to its specific chain length, which can influence its physical and chemical properties. The position of the nitrile group and the pyrazole ring can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-pyrazol-1-ylpentanenitrile |
InChI |
InChI=1S/C8H11N3/c9-5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,7H2 |
InChI Key |
AAWQZZSHGSBNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)






![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)



